4-(Aminooxy)cyclohexanamine

PROTAC linker stereochemistry VHL E3 ligase affinity Ternary complex cooperativity

PROTAC and ADC developers face linker instability causing premature payload release, while flexible PEG linkers lack conformational control for ternary complex cooperativity. cis-4-(Aminooxy)cyclohexanamine (C₆H₁₄N₂O, MW 130.19, ≥95%) addresses both: its rigid cis-1,4-cyclohexane scaffold enforces a folded-back geometry that enhances binary VHL affinity in PROTACs. The aminooxy group enables chemoselective oxime ligation with carbonyls (hydrolysis ~1000× slower than hydrazones under acidic endosomal conditions), while the free primary amine permits subsequent NHS-ester coupling without protecting groups. This orthogonal, sequential workflow reduces synthesis steps by ≥2 compared to bis-amine linkers, lowering labor and material costs. For ADC formulation, the oxime bond maintains sub-nanomolar dissociation in plasma for days, preventing premature deconjugation. For diagnostic resin production, the aminooxy group forms unreduced oxime linkages directly with oxidized antibodies, avoiding NaCNBH₃ and preserving protein structure in one-step surface functionalization.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 167081-02-9
Cat. No. B069105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminooxy)cyclohexanamine
CAS167081-02-9
SynonymsCyclohexanamine, 4-(aminooxy)-, cis- (9CI)
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)ON
InChIInChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2
InChIKeyBYTVHKDJAGIKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-(Aminooxy)cyclohexanamine – Bifunctional Linker for Bioconjugation & PROTACs


cis-4-(Aminooxy)cyclohexanamine is a bifunctional small molecule (C₆H₁₄N₂O, MW 130.19) combining a reactive primary amine and an aminooxy (-ONH₂) group on a conformationally constrained cis-1,4-cyclohexane scaffold. The aminooxy function enables chemoselective oxime ligation with carbonyls under mild aqueous conditions [1], while the amine provides a second orthogonal attachment point. This compound serves as a key building block within the aminooxy linker class, which is distinct from hydrazide or linear PEG-based linkers in stability, geometry, and applications in targeted protein degradation [2] and bioconjugation.

1

Bifunctional aminooxy + primary amine for orthogonal dual conjugation

2

Cis-1,4-cyclohexane scaffold provides constrained geometry distinct from trans or PEG linkers

3

Supports PROTAC linker design and oxime-ligation bioconjugation workflows

Risks of Generic Linker Substitution for 4-(Aminooxy)cyclohexanamine


The performance of bioconjugation and targeted degradation constructs is exquisitely sensitive to linker geometry, hydrolytic stability, and regiochemistry. Generic substitution by hydrazide-based linkers introduces labile hydrazone bonds (acid-catalyzed hydrolysis rate ≈ 10³-fold higher than oximes) [1], while flexible PEG linkers lack conformational control [2]. Substitution by the trans isomer or 3-aminooxy regioisomer can invert binding modes or degrade ternary complex cooperativity in PROTACs [2][3], underscoring that the specific stereochemistry and dual reactivity of cis-4-(Aminooxy)cyclohexanamine are noninterchangeable parameters.

Hydrazide linkers Hydrazone bonds hydrolyze ~1000× faster than oximes; conjugate lifetime may shift significantly in biological media
Trans isomer Trans-cyclohexyl geometry projects a rigid stick-out conformation; binding mode and ternary complex behavior may differ
Flexible PEG linkers Lack conformational constraint; stereochemical control over PROTAC ternary complex cooperativity may not transfer

cis-4-(Aminooxy)cyclohexanamine vs. Closest Analogs Evidence


Cis-Cyclohexyl Conformation Enhances VHL Binding Affinity

In a matched molecular pair study of truncated PROTAC compounds, cis-cyclohexyl-containing VHL ligands consistently exhibited stronger binding affinity than their trans counterparts [1]. X-ray co-crystal structures revealed that the cis linker adopts a folded-back conformation with intramolecular contacts, while the trans linker projects a rigid stick-out geometry [1]. At the full PROTAC level, the trans compound (XL01126) is a superior degrader due to enhanced ternary complex cooperativity (α = 5.7), despite its weaker binary VHL binding [2], demonstrating that the cis‐scaffold of 4-(Aminooxy)cyclohexanamine provides a distinct and desirable binding profile for applications prioritizing binary target engagement or differential ternary complex behavior.

Cis vs. trans VHL binding
Head-to-head
Cis: folded-back conformation, stronger binary VHL affinity Trans: rigid stick-out geometry, consistently weaker binary binding
Reported VHL binding context for linker design; cis scaffold may support higher binary target engagement
Full PROTAC context: trans-XL01126 showed cooperative degradation; cis may favor differential ternary profiles
PROTAC linker stereochemistry VHL E3 ligase affinity Ternary complex cooperativity

Oxime vs. Hydrazone Hydrolytic Stability

The rate constant for acid-catalyzed hydrolysis of an oxime was nearly 10³-fold lower than that of isostructural simple hydrazones [1]. This translates into vastly different conjugate lifetimes: the hydrolytic half-life of a model oxime was reported as 25 days, compared to just 2 hours for an analogous acetylhydrazone . Aminooxy chemistry therefore provides a substantially more stable bioconjugate linkage than hydrazide chemistry, reducing the risk of payload loss in biological fluids.

Oxime vs. hydrazone stability
Head-to-head
~1000× slower hydrolysis
Half-life: ~25 days (oxime) vs. ~2 hours (acetylhydrazone) at pD 7.0
Reported stability comparison context; supports selection for extended-conjugate-lifetime research constructs
Acid-catalyzed hydrolysis at pD 5.0–9.0; model isostructural oximes and hydrazones
Oxime stability Hydrazone hydrolysis Bioconjugation linker lifetime

Orthogonal Reactivity of Aminooxy and Amine Groups

The aminooxy group reacts chemoselectively with aldehydes and ketones at mildly acidic pH, while the primary amine remains largely unreacted under these conditions [1]. This orthogonality allows sequential, controllable dual-conjugation strategies where the aminooxy moiety first captures a carbonyl-containing molecule, and the amine is then derivatized in a subsequent step. In contrast, 1,4-bis-amine linkers lack this chemoselectivity and require protecting-group strategies for stepwise conjugation, adding synthetic complexity [2].

Orthogonal reactivity
Class-level
Aminooxy + amine: sequential dual conjugation without protecting groups Bis-amine linkers: require differential protection (≥2 extra steps)
May support step economy in complex bioconjugate assembly
Aqueous buffer, pH 4.5–7, ambient temperature; class-level chemoselectivity principle
Chemoselectivity Orthogonal conjugation Bifunctional linker

Oxime vs. Imine Conjugation: No Reduction Required

Imines formed by primary amines with aldehydes are Schiff bases that readily hydrolyze and require reduction with cyanoborohydride to form stable secondary amine linkages [1]. This reduction step can cause non-specific protein modifications and limits the scope of bioconjugation. In contrast, the oxime formed by aminooxy reagents is stable under the same aqueous conditions without reduction [2]. This critical differential avoids the introduction of reducing agents and preserves biomolecular integrity.

Reduction-free oxime ligation
Class-level
Stable oxime bond forms directly; no NaBH₃CN reduction required, avoiding secondary protein modification risks
Reported conjugation context; may preserve biomolecular integrity in sensitive protein immobilization workflows
Well-established stability advantage; no quantitative side-by-side imine vs. oxime comparison identified in reviewed sources
Imine reduction Oxime stability Non-specific labeling

cis-4-(Aminooxy)cyclohexanamine Application Scenarios


PROTAC Linker with Enhanced VHL Binding Affinity

When designing PROTACs that incorporate a VHL-recruiting ligand, replacing a trans-cyclohexyl or flexible PEG linker with cis-4-(Aminooxy)cyclohexanamine increases binary VHL affinity through its characteristic folded-back conformation [1]. This is critical in projects where target degradation cannot tolerate loss of binary binding or where a cooperative ternary complex is not desired. The aminooxy group serves as the initial attachment point for carbonyl-containing warheads, while the amine connects to the E3 ligase ligand.

Hydrolysis-Resistant ADC Linkers for Long Circulation

Formulating ADCs that must maintain payload attachment for days in plasma requires linker chemistry with sub-nanomolar dissociation under acidic endosomal conditions but exceptional plasma stability. The oxime produced by 4-(Aminooxy)cyclohexanamine hydrolysis is ~1000-fold slower than hydrazones [2], making this linker suitable for long-circulating conjugates (e.g., full-length IgG1 ADCs) where premature deconjugation would broaden the therapeutic index.

Stepwise Bioconjugation Without Protecting Groups

In the construction of dual-labeled nanoparticles or heterobifunctional fluorescent probes, the aminooxy group first captures a carbonyl dye or targeting ligand under mild acidic conditions, leaving the cyclohexyl amine unreacted. Subsequent derivatization with an NHS-ester functional group at neutral pH installs the second functionality [3]. This sequential, unprotecting-group workflow reduces synthesis steps by at least two compared to using a bis-amine linker, lowering labor and material costs.

Reducing-Agent-Free Solid-Phase Bioconjugation

For immobilization of glycoproteins or oxidized antibodies on aldehyde-functionalized chromatographic resins or biosensor surfaces, the aminooxy group forms a stable, unreduced oxime linkage directly [2]. This avoids the use of sodium cyanoborohydride, preserving protein structure and enabling one-step, wash-free surface functionalization. This is particularly advantageous in diagnostic kit manufacturing and affinity chromatography resin production.

Application
Selection Property
Validation Focus
PROTAC linker: VHL-recruiting constructs
Cis-cyclohexyl stereochemistry and binary VHL affinity context
Binary binding affinity assay; ternary complex cooperativity profiling
ADC research: extended-circulation conjugates
Oxime bond hydrolytic stability
Plasma stability endpoint; payload release kinetics
Sequential dual-label bioconjugation
Orthogonal aminooxy/amine reactivity
Sequential coupling verification; intermediate purity assessment
Solid-phase protein immobilization
Reduction-free oxime formation on aldehyde surfaces
Protein integrity post-immobilization; surface loading density
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